Structural Specificity: 4-Amino-2-Chloro vs. 5-Alkyl Substitution in Patent DE3340348A1
The target compound is a core intermediate for the synthesis of (4-amino-2-chloro-5-alkylphenyl)-alpha-(4-chlorophenyl)-acetonitriles, a class of valuable aniline intermediates. Patent DE3340348A1 describes a process where a 2-nitro-4-chloroalkylbenzene (where the target compound lacks the 5-alkyl group) is condensed with p-chlorobenzyl cyanide to form a specific intermediate, which is then reduced to yield the 5-alkyl derivative [1]. This process explicitly requires the non-alkylated core structure of the target compound, demonstrating its distinct and non-substitutable role in this synthetic pathway.
| Evidence Dimension | Synthetic utility as a precursor |
|---|---|
| Target Compound Data | Core structure for alkylation; reacts with 2-nitro-4-chloroalkylbenzene |
| Comparator Or Baseline | (4-Amino-2-chloro-5-alkylphenyl)-alpha-(4-chlorophenyl)-acetonitrile (5-alkyl analog) |
| Quantified Difference | Target compound enables a specific alkylation pathway not possible with the pre-alkylated analog. |
| Conditions | Condensation reaction with p-chlorobenzyl cyanide in alcoholic alkali, followed by in-situ reduction with alkali metal sulphide (Patent DE3340348A1). |
Why This Matters
For procurement decisions, this establishes the target compound as a distinct starting material for a specific class of pharmaceutical intermediates, rather than a redundant analog.
- [1] DE Patent DE3340348A1. (1985). Process for the preparation of (4-amino-2-chloro-5-alkylphenyl)-alpha-(4-chlorophenyl)-acetonitrile. Google Patents. Retrieved from https://patents.google.com/patent/DE3340348A1/en View Source
